molecular formula C17H14FN3O3 B5078669 N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B5078669
M. Wt: 327.31 g/mol
InChI Key: NQEYXMOHYGZMSU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the acetamide group: The oxadiazole intermediate is then reacted with an appropriate acylating agent to introduce the acetamide group.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Materials Science: It can be used in the development of new materials with specific properties.

    Biological Research: It is used to study the interactions between small molecules and biological targets.

    Industrial Applications: It can be used in the synthesis of other compounds and materials.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide can be compared with other oxadiazole derivatives, such as:

  • N-(4-chlorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
  • N-(4-bromophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

These compounds share similar structures but differ in the substituents on the phenyl rings. The presence of different substituents can affect the compound’s properties, such as its biological activity, solubility, and stability. This compound is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c1-23-14-4-2-3-11(9-14)17-20-15(21-24-17)10-16(22)19-13-7-5-12(18)6-8-13/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEYXMOHYGZMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NO2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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